

In silico toxicity prediction for 4-Ethyl-5-oxooctanal

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Compound of Interest

Compound Name: 4-Ethyl-5-oxooctanal

Cat. No.: B15439509

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An In Silico Comparative Guide to the Toxicity Prediction of 4-Ethyl-5-oxooctanal

This guide provides a comparative overview of in silico methods for predicting the toxicity of the aldehyde-ketone, **4-Ethyl-5-oxooctanal**. Targeted at researchers, scientists, and drug development professionals, this document outlines the methodologies for various computational toxicity prediction approaches and presents a comparative analysis of predicted toxicological endpoints. Due to the absence of publicly available experimental toxicity data for **4-Ethyl-5-oxooctanal**, this guide focuses on the application and comparison of predictive models.

Introduction to In Silico Toxicology

In silico toxicology utilizes computational models to predict the potential toxicity of chemical substances.[1][2][3] These methods are crucial in early-stage drug discovery and chemical safety assessment for screening and prioritizing compounds, thereby reducing the reliance on animal testing and minimizing late-stage failures.[2][3] The primary approaches in in silico toxicology include Quantitative Structure-Activity Relationship (QSAR) models and expert rule-based systems.[2][4]

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that correlate the chemical structure of a substance with its biological activity or toxicity.[4] These models are built from large datasets of chemicals with known toxicities and are used to predict the properties of new, untested compounds.[4]

Expert Rule-Based Systems: These systems, such as Derek Nexus, utilize a knowledge base of structure-toxicity relationships derived from literature and proprietary data to identify structural fragments (toxicophores) associated with specific toxicological endpoints.^{[5][6][7][8]}

In Silico Toxicity Prediction Workflow for 4-Ethyl-5-oxooctanal

The prediction of toxicity for a novel compound like **4-Ethyl-5-oxooctanal** involves a multi-step computational workflow. This process typically includes data retrieval for analogue comparison, application of various predictive models, and expert review of the generated alerts.

Figure 1. A generalized workflow for the in silico toxicity prediction of a query compound.

Comparative Analysis of Predictive Models

For the purpose of this guide, we will compare the hypothetical outputs for **4-Ethyl-5-oxooctanal** from two leading types of in silico tools: a statistical-based QSAR platform (like the OECD QSAR Toolbox) and an expert rule-based system (like Derek Nexus).

Methodologies

OECD QSAR Toolbox: This is a free, software application that can be used to predict the toxicity of chemicals by identifying and utilizing data from similar chemicals (analogues).^[9] The workflow involves:

- Input: The chemical structure of **4-Ethyl-5-oxooctanal** is entered.
- Profiling: The software identifies potential mechanisms of action and structural characteristics.
- Data Gap Filling: The tool searches for existing experimental data for the target chemical.
- Category Definition: If no data is found, a category of structurally similar chemicals (analogues) is formed.
- Data Gap Filling by Read-Across: The toxicity of the target chemical is predicted based on the known toxicity of the analogues.

Derek Nexus: This is a commercial, knowledge-based expert system that provides predictions for a wide range of toxicological endpoints.^{[5][6][7][8]} The process includes:

- Input: The structure of **4-Ethyl-5-oxooctanal** is submitted to the software.
- Rule Application: The software compares the structure against a proprietary knowledge base of structural alerts.
- Alert Generation: If a structural feature is associated with a known toxicity, an alert is generated with a likelihood of the effect occurring (e.g., plausible, equivocal, certain).
- Reporting: A detailed report is generated, including the reasoning behind the prediction and supporting references.

Predicted Toxicological Endpoints

The following table summarizes the hypothetical toxicity predictions for **4-Ethyl-5-oxooctanal** and a structural analogue, 2-ethylhexanal, for which some experimental data exists. This comparison illustrates how different models might assess the risk associated with a novel compound.

| Toxicological Endpoint | 4-Ethyl-5-oxooctanal (Predicted) | 2-Ethylhexanal (Experimental/Predicted) | Prediction Platform |
|--------------------------|---|---|---------------------------|
| Mutagenicity (Ames test) | Negative | Negative | Derek Nexus, QSAR Toolbox |
| Carcinogenicity | Equivocal (potential for non-genotoxic carcinogenicity) | No classification | Derek Nexus |
| Skin Sensitization | Plausible | Weak sensitizer | Derek Nexus, QSAR Toolbox |
| Hepatotoxicity | Plausible (due to aldehyde moiety) | Evidence of liver effects in animal studies | Derek Nexus |
| Developmental Toxicity | Possible | Evidence of developmental effects at high doses | QSAR Toolbox |

Disclaimer: The predictions for **4-Ethyl-5-oxooctanal** are hypothetical and for illustrative purposes only. Actual predictions would require the use of the specified software.

Signaling Pathways in Aldehyde-Induced Toxicity

Aldehydes are known to exert toxicity through various mechanisms, primarily related to their reactivity towards cellular macromolecules. A key pathway involves the induction of oxidative stress and subsequent inflammatory responses.

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